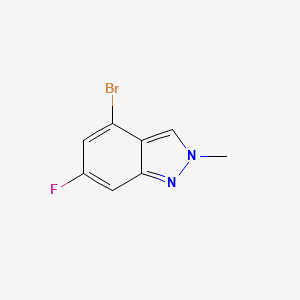

4-bromo-6-fluoro-2-methyl-2H-indazole

Übersicht

Beschreibung

4-bromo-6-fluoro-2-methyl-2H-indazole: is a heterocyclic compound with the molecular formula C8H6BrFN2 and a molecular weight of 229.05 g/mol It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-2-methyl-2H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of Cu(OAc)2 as a catalyst to facilitate the formation of the N-N bond in the presence of oxygen as the terminal oxidant . Another method includes the synthesis via consecutive formation of C-N and N-N bonds without the use of a catalyst or solvent from 2-azidobenzaldehydes and amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 4 exhibits high reactivity in cross-coupling reactions, while the fluorine at position 6 can undergo selective substitution under specific conditions.

Bromine Substitution

-

Palladium-Catalyzed Coupling :

Bromine participates in Buchwald-Hartwig amination with arylboronic acids. For example, treatment with Pd(OAc)₂/XPhos in toluene at 110°C yields 4-aryl derivatives (e.g., 4-phenyl-6-fluoro-2-methyl-2H-indazole) . -

Suzuki-Miyaura Coupling :

Bromine is replaceable via Suzuki coupling with boronic esters under Pd(dppf)Cl₂ catalysis in dioxane/water (4:1) at 80°C .

Fluorine Substitution

-

Nucleophilic Aromatic Substitution :

Fluorine at position 6 undergoes displacement with strong nucleophiles (e.g., methoxide) using Cu(OTf)₂ and CsF in methanol at 60°C, yielding 6-methoxy derivatives .

C–H Functionalization

The indazole core undergoes regioselective C–H activation for late-stage diversification:

Cp*Co(III)-Catalyzed C–H Bond Activation

-

Reaction with aldehydes in the presence of [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ and AcOH in 1,4-dioxane at 100°C forms fused indazole derivatives via cyclization .

Photochemical Cyclization

Visible light-mediated reactions enable heterodifunctionalization of alkynylazobenzenes to form 2H-indazoles:

Oxyamination

-

Irradiation of alkynylazobenzenes in methanol with blue light (40 W) induces cyclization, yielding 2H-indazoles with methoxy and amino groups .

Methylation and Alkylation

The methyl group at position 2 can be further functionalized:

N-Alkylation

-

Treatment with methyl iodide and NaH in THF at 25°C selectively alkylates the indazole nitrogen, forming quaternary ammonium salts .

Substituent Effects on Reactivity

| Position | Substituent | Reactivity Impact |

|---|---|---|

| 4 | Br | Activates cross-coupling; susceptible to Pd-catalyzed substitution |

| 6 | F | Moderately deactivating; requires strong nucleophiles for substitution |

| 2 | CH₃ | Stabilizes indazole core; enables N-alkylation without ring distortion |

Mechanistic Insights

-

Bromine Substitution : Proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation with boronic acids .

-

Photocyclization : Involves light-induced excitation to the S₁ state, followed by intramolecular nucleophilic attack and methanol trapping .

This compound’s reactivity profile highlights its utility in synthesizing pharmacologically active indazole derivatives, particularly in drug discovery for kinase inhibitors and fluorinated therapeutics .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that indazole derivatives, including 4-bromo-6-fluoro-2-methyl-2H-indazole, exhibit a range of biological activities:

- Antitumor Activity : Compounds containing indazole scaffolds have been investigated for their ability to inhibit specific kinases, such as Polo-like kinase 4 (PLK4), demonstrating potential as cancer therapeutics. For instance, derivatives based on indazole have shown significant inhibitory effects against tumor growth in preclinical models .

- Inhibition of Kinases : Studies have reported that certain indazole derivatives act as potent inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The structure-activity relationship (SAR) studies revealed that specific modifications enhance their inhibitory potency .

- CYP Inhibition : The compound has also been evaluated for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Study 1: Antitumor Efficacy

A series of indazole derivatives were synthesized and tested for their efficacy against colon cancer cell lines. One notable compound demonstrated single-digit nanomolar inhibition of PLK4 and significant reduction in tumor growth in xenograft models, indicating the therapeutic potential of indazole-based compounds in oncology .

Case Study 2: Kinase Inhibition

In another study, researchers designed novel 1H-indazole derivatives with fluorine substituents that exhibited potent FGFR inhibition. Among these, one compound showed IC50 values below 4.1 nM against FGFR1, highlighting the importance of fluorinated indazoles in developing targeted cancer therapies .

Wirkmechanismus

The mechanism of action of 4-bromo-6-fluoro-2-methyl-2H-indazole is not well-documented. indazole derivatives are known to interact with various molecular targets, including kinases and receptors. For example, they can inhibit phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases . The exact pathways and molecular targets for this specific compound would require further research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-bromo-1H-indazole

- 6-fluoro-1H-indazole

- 2-methyl-1H-indazole

Comparison

4-bromo-6-fluoro-2-methyl-2H-indazole is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research in medicinal chemistry and material science.

Biologische Aktivität

4-Bromo-6-fluoro-2-methyl-2H-indazole is a nitrogen-containing heterocyclic compound known for its diverse biological activities. Its unique structure, characterized by a bromine atom at the 4-position and a fluorine atom at the 6-position of the indazole framework, positions it as a promising scaffold in medicinal chemistry. This article reviews its biological activity, including antimicrobial, anticancer, and kinase inhibition properties, supported by various studies and data tables.

- Molecular Formula : C₇H₄BrFN₂

- Molecular Weight : 215.02 g/mol

Antimicrobial Activity

Studies have shown that indazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625–62.5 μM |

| Enterococcus faecalis | 62.5–125 μM |

These findings suggest that the compound can effectively combat Gram-positive bacteria, indicating its potential use in treating bacterial infections .

Anticancer Activity

This compound has been identified as a potent inhibitor of serine/threonine kinases, particularly PAK1 (p21-activated kinase 1), which is implicated in various hyperproliferative diseases, including cancer. The compound's mechanism involves disrupting signal transduction pathways that are often overactive in cancerous tissues.

Key Findings :

- Inhibition of PAK1 was demonstrated with an IC50 value of approximately 0.29 g, suggesting a strong potential for therapeutic applications in oncology .

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | PAK1 | 0.29 g |

Kinase Inhibition

Research has highlighted the compound's ability to inhibit various kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications on the indazole ring can enhance inhibitory potency against specific kinases.

| Kinase | IC50 (nM) |

|---|---|

| Akt1 | 240 |

| Akt2 | 860 |

| Akt3 | 350 |

These results illustrate the compound's potential as a multi-targeted therapeutic agent in cancer treatment .

Case Studies

Several studies have been conducted to evaluate the biological activity of indazole derivatives:

- Study on Anticancer Properties : A recent investigation into the anticancer efficacy of various indazole derivatives found that compounds with similar structures to this compound exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 9.3 nM to over 400 nM depending on structural modifications .

- Mechanistic Insights : Another study provided insights into the mechanism of action of indazoles, revealing that their interaction with specific cellular targets could lead to apoptosis in cancer cells, further supporting their role as potential anticancer agents.

Eigenschaften

IUPAC Name |

4-bromo-6-fluoro-2-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-4-6-7(9)2-5(10)3-8(6)11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVQZTGIWWBSRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=CC(=CC2=N1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425932-77-9 | |

| Record name | 4-bromo-6-fluoro-2-methyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.